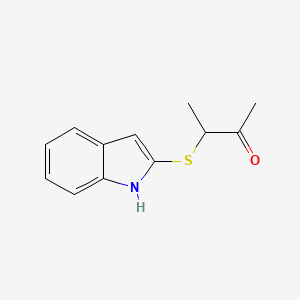

3-(1H-Indol-2-ylsulfanyl)butan-2-one

Beschreibung

Eigenschaften

Molekularformel |

C12H13NOS |

|---|---|

Molekulargewicht |

219.30 g/mol |

IUPAC-Name |

3-(1H-indol-2-ylsulfanyl)butan-2-one |

InChI |

InChI=1S/C12H13NOS/c1-8(14)9(2)15-12-7-10-5-3-4-6-11(10)13-12/h3-7,9,13H,1-2H3 |

InChI-Schlüssel |

PCNDYFRRYZCEKA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(=O)C)SC1=CC2=CC=CC=C2N1 |

Herkunft des Produkts |

United States |

Technical Guide: Solubility Profile & Characterization of 3-(1H-Indol-2-ylsulfanyl)butan-2-one

This technical guide provides a comprehensive analysis of the solubility profile, physicochemical properties, and experimental determination protocols for 3-(1H-Indol-2-ylsulfanyl)butan-2-one .

Executive Summary & Compound Identity

3-(1H-Indol-2-ylsulfanyl)butan-2-one is a functionalized indole derivative characterized by a thioether linkage connecting the indole C2 position to a butanone moiety.[1][2][3] This structural motif combines the lipophilic, aromatic indole core with a polarizable ketone tail, resulting in a distinct solubility profile governed by van der Waals forces and hydrogen bonding capability (via the indole N-H donor and ketone C=O acceptor).

-

Molecular Formula: C₁₂H₁₃NOS

-

Molecular Weight: 219.30 g/mol

-

Physicochemical Class: Lipophilic weak acid (Indole NH pKa ~16.97) / Neutral Thioether.

Critical Solubility Insights

-

Primary Solvents: High solubility in dipolar aprotic solvents (DMSO, DMF).

-

Secondary Solvents: Moderate solubility in polar protic solvents (Ethanol, Methanol) and esters (Ethyl Acetate).

-

Aqueous Solubility: Negligible in pure water; requires cosolvents or surfactants for biological assay formulation.

Predicted Solubility Profile (Thermodynamic)

Note: In the absence of a specific pharmacopeial monograph for this intermediate, the values below are derived from Structure-Property Relationships (SPR) of analogous indole-2-thioethers and calculated LogP (cLogP ~2.6–2.9).

Table 1: Solubility Classification in Common Laboratory Solvents

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Saturation (mg/mL) | Application Context |

| Dipolar Aprotic | DMSO | High | > 100 mg/mL | Stock solutions for bioassays; Cryopreservation. |

| DMF | High | > 100 mg/mL | Synthetic reactions; Peptide coupling. | |

| Polar Protic | Ethanol | Moderate | 20 – 50 mg/mL | Recrystallization; Topical formulations. |

| Methanol | Moderate | 25 – 60 mg/mL | HPLC mobile phase; NMR (MeOD). | |

| Chlorinated | Dichloromethane | Good | 50 – 80 mg/mL | Liquid-liquid extraction; Chromatography. |

| Chloroform | Good | 50 – 80 mg/mL | NMR (CDCl₃); Structural characterization. | |

| Aqueous | Water (pH 7.4) | Poor | < 0.1 mg/mL | Biological media (requires carrier). |

| PBS + 5% DMSO | Low | ~ 0.5 – 1.0 mg/mL | Cell culture working solution. |

Experimental Determination Protocol

To validate the exact solubility for your specific batch (which may vary by polymorph or purity), use the Thermodynamic Shake-Flask Method . This protocol is the gold standard for equilibrium solubility.

Phase 1: Preparation

-

Supersaturation: Weigh approximately 10 mg of solid 3-(1H-Indol-2-ylsulfanyl)butan-2-one into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4).

-

Visual Check: Ensure undissolved solid remains visible. If fully dissolved, add more solid until a suspension is formed.

Phase 2: Equilibration

-

Agitation: Place vials on an orbital shaker or rotator at 25°C ± 1°C for 24 to 48 hours .

-

Sedimentation: Allow samples to stand for 4 hours or centrifuge at 10,000 rpm for 10 minutes to pellet the excess solid.

Phase 3: Quantification (HPLC-UV)

-

Filtration: Filter the supernatant through a 0.22 µm PTFE filter (to prevent drug adsorption to nylon/cellulose).

-

Dilution: Dilute the filtrate with mobile phase (e.g., 50:50 ACN:Water) to fall within the linear range of the detector.

-

Analysis: Inject onto a C18 column.

-

Detection Wavelength: 280 nm (characteristic Indole absorption).

-

Calculation:

-

Diagram: Thermodynamic Solubility Workflow

Figure 1: Step-by-step workflow for determining thermodynamic equilibrium solubility.

Solvent Selection for Applications

A. Nuclear Magnetic Resonance (NMR)[3][4][5]

-

Recommended: DMSO-d₆ or CDCl₃ .

-

Reasoning: The indole N-H proton is exchangeable. In protic solvents like Methanol-d₄, the N-H signal may broaden or disappear due to deuterium exchange. DMSO-d₆ is preferred to observe the sharp N-H singlet (~11.0 ppm) and verify the integrity of the indole ring.

B. Biological Assays (In Vitro)

-

Stock Solution: Dissolve in 100% DMSO at 10–20 mM.

-

Working Solution: Dilute into culture media. Ensure final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity.

-

Precipitation Alert: Upon dilution into aqueous media, the compound may precipitate. Inspect under a microscope or use a nephelometer if the concentration exceeds 50 µM.

C. Chemical Synthesis & Purification[6]

-

Reaction Medium: Acetonitrile (MeCN) or DMF are excellent for alkylation reactions involving this scaffold.

-

Purification: The compound is likely soluble in Ethyl Acetate and Dichloromethane , making them ideal for liquid-liquid extraction.

-

Recrystallization: A mixture of Ethanol/Water (hot ethanol followed by slow water addition) is a classic system for purifying indole thioethers.

Stability & Storage Mechanisms

Indole-2-sulfides are susceptible to oxidation. The sulfur atom can oxidize to a sulfoxide (S=O) or sulfone (O=S=O) upon prolonged exposure to air or peroxides.

-

Oxidation Pathway:

-

Prevention:

-

Store solid at -20°C .

-

Keep under inert atmosphere (Argon/Nitrogen) if possible.

-

Avoid protic solvents (like water/alcohols) for long-term storage of solutions; prepare fresh or store in DMSO at -80°C.

-

References

-

PubChem Compound Summary. 4-(1H-Indol-3-yl)butan-2-one (Structural Analog Reference). National Center for Biotechnology Information. [Link]

- Jouyban, A.Handbook of Solubility Data for Pharmaceuticals. CRC Press, 2009.

-

Bergström, C. A., et al. Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 2004. (LogP and solubility prediction models).[4] [Link]

Sources

Computational Design & Theoretical Analysis of Indole Derivatives: A Technical Guide

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists

Executive Summary

The indole scaffold represents a "privileged structure" in medicinal chemistry due to its ubiquity in nature (e.g., tryptophan, serotonin) and its ability to engage diverse biological targets through

Part 1: Electronic Structure & Reactivity (The Quantum Foundation)

Density Functional Theory (DFT) Strategy

The electronic behavior of the indole ring—specifically its electron-rich nature at C3 and high reactivity—must be quantified to predict biological interaction.

-

Functional Selection: The B3LYP hybrid functional is the industry standard for organic thermochemistry, offering an optimal balance between computational cost and accuracy. However, for systems where dispersion forces (stacking interactions) are critical,

B97X-D is recommended to correct for long-range interactions. -

Basis Set: 6-311G(d,p) is the minimum requirement for publication-quality electronic properties. The polarization functions (d,p) are essential for describing the lone pair on the indole nitrogen.

Key Reactivity Descriptors

To rationalize the structure-activity relationship (SAR), the following descriptors must be extracted from the Gaussian/ORCA output files:

| Descriptor | Symbol | Formula | Interpretation for Indoles |

| HOMO Energy | Output | High | |

| LUMO Energy | Output | Low | |

| Energy Gap | A lower gap implies higher chemical reactivity and lower kinetic stability. | ||

| Chem. Hardness | Hard molecules resist charge transfer; soft molecules (low | ||

| Electrophilicity | Predicts the propensity to accept electrons from a receptor active site. |

Visualization: DFT Workflow

The following diagram outlines the logical flow for a self-validating DFT study.

Figure 1: Self-validating DFT workflow ensuring the identified geometry is a true local minimum.

Part 2: Macromolecular Interactions (Docking & Dynamics)

Molecular Docking: The Static View

Indole derivatives frequently target EGFR (cancer), Tubulin (mitosis), and SARS-CoV-2 Mpro .

-

Protocol: Use AutoDock Vina or Gold .

-

Grid Box Generation: Do not use "blind docking" for refined studies. Center the grid box on the co-crystallized ligand of the PDB structure (e.g., PDB ID: 4I4T for Tubulin).

-

Critical Interactions: Look for T-shaped

stacking with aromatic residues (e.g., Trp, Phe) and H-bonds with the indole NH group.

Molecular Dynamics (MD): The Dynamic View

Docking provides a snapshot; MD provides the "movie."

-

Time Scale: Minimum 100 ns is required to assess the stability of the Indole-Protein complex.[2]

-

Metrics:

-

RMSD (Root Mean Square Deviation): A plateau indicates the complex has equilibrated.

-

RMSF (Root Mean Square Fluctuation): High peaks indicate flexible loops; low regions indicate stable binding sites.

-

Visualization: Integrated Drug Discovery Pipeline

Figure 2: Integrated computational pipeline from library preparation to dynamic stability analysis.

Part 3: In Silico ADMET Profiling

A potent inhibitor is useless if it cannot reach the target. Use SwissADME to predict:

-

Lipinski’s Rule of 5: MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10.

-

BOILED-Egg Model: Visualizes Blood-Brain Barrier (BBB) permeation vs. GI absorption. Indoles often show high BBB permeability, making them suitable for CNS targets but requiring modification for peripheral targets to avoid side effects.

Part 4: Comprehensive Experimental Protocol

Phase 1: Quantum Chemical Calculation

-

Structure Generation: Draw the indole derivative in ChemDraw and export as .mol2 or .sdf.

-

Optimization: Run Gaussian 16/09.

-

Route Section:# opt freq b3lyp/6-311g(d,p) pop=full

-

Self-Validation: Check output for "Normal termination." Verify NImag=0 (zero imaginary frequencies).[3]

-

-

Analysis: Extract HOMO/LUMO eigenvalues. Visualize the Molecular Electrostatic Potential (MEP) map to identify nucleophilic (red) and electrophilic (blue) regions.

Phase 2: Molecular Docking

-

Target Selection: Download PDB structure (e.g., EGFR: 1M17). Remove water molecules and native ligands.

-

Ligand Prep: Convert the optimized DFT structure to .pdbqt format (adding Gasteiger charges).

-

Grid Setup: Define a

Å box centered on the active site residues (e.g., Met793 in EGFR). -

Execution: Run Vina.

-

Validation: Re-dock the native co-crystallized ligand. If RMSD < 2.0 Å between docked and crystal pose, the protocol is valid.

-

Phase 3: Molecular Dynamics

-

System Setup: Use GROMACS . Generate topology using CHARMM36 force field.

-

Solvation: Place complex in a cubic box with TIP3P water model; add

ions to neutralize. -

Equilibration: Run 100 ps NVT (constant volume) followed by 100 ps NPT (constant pressure).

-

Production Run: Execute 100 ns simulation at 310 K.

-

Analysis: Calculate MM-PBSA binding energy using the last 10 ns of the trajectory.

References

-

Multitarget inhibition of CDK2, EGFR, and tubulin by phenylindole derivatives Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness Source:[4][5][6] Scientific Reports / Nature URL:[Link][4]

-

DFT study of indole derivatives: Optoelectronic and reactivity descriptors Source: Malaysian Journal of Fundamental and Applied Sciences URL:[Link][3]

-

In Silico Molecular Docking and Dynamics Simulation Analysis of Indole Derivatives Source: MDPI URL:[Link]

-

Therapeutic Potential of Indole Derivatives: Analytical Perspectives (2025) Source: PubMed URL:[7][Link]

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. Multitarget inhibition of CDK2, EGFR, and tubulin by phenylindole derivatives: Insights from 3D-QSAR, molecular docking, and dynamics for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mjfas.utm.my [mjfas.utm.my]

- 4. kratomalks.org [kratomalks.org]

- 5. sciencescholar.us [sciencescholar.us]

- 6. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-(1H-Indol-2-ylsulfanyl)butan-2-one: A Novel Investigational Anticancer Agent

Introduction: The Promise of the Indole Scaffold in Oncology

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] In oncology, this versatile heterocyclic system is embedded in the structure of several FDA-approved drugs, highlighting its significance in the development of novel cancer therapeutics.[1] Indole derivatives exert their anticancer effects through diverse mechanisms, including the disruption of microtubule dynamics, inhibition of crucial protein kinases, modulation of cell cycle progression, and induction of apoptosis.[3][4][5] Many of these actions are mediated by interference with key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.[6][7][8]

This document provides a comprehensive guide for the synthesis and preclinical evaluation of a novel indole derivative, 3-(1H-Indol-2-ylsulfanyl)butan-2-one . Given the absence of existing literature on this specific molecule, the following protocols are based on established methodologies for analogous compounds and are designed to rigorously assess its potential as a new anticancer agent. We will outline a proposed synthetic route and detail the subsequent in vitro and in vivo assays necessary to characterize its biological activity and elucidate its mechanism of action.

Proposed Synthesis of 3-(1H-Indol-2-ylsulfanyl)butan-2-one

The introduction of a sulfur linkage at the C2 position of the indole ring is a key synthetic step. While direct C3 sulfenylation of indoles is more common, C2 functionalization can be achieved.[9] A plausible approach involves the reaction of indole with a suitable sulfenylating agent derived from butan-2-one. An alternative, and perhaps more controlled, two-step strategy is proposed here, involving the synthesis of an α-arylthio ketone.[7]

Step 1: Synthesis of 3-chlorobutan-2-one

This initial step involves the α-halogenation of butan-2-one to create a reactive electrophile.

Protocol:

-

To a solution of butan-2-one (1 equivalent) in a suitable solvent such as dichloromethane, add sulfuryl chloride (1.1 equivalents) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-chlorobutan-2-one.

-

Purify the product by distillation or column chromatography.

Step 2: Synthesis of Indole-2-thiol

This step prepares the nucleophilic sulfur component.

Protocol:

-

Dissolve indole (1 equivalent) in a suitable solvent like tetrahydrofuran (THF).

-

Cool the solution to -78°C and add a strong base such as n-butyllithium (1.1 equivalents) dropwise.

-

Stir the reaction mixture at this temperature for 1 hour.

-

Add elemental sulfur (1.2 equivalents) portion-wise and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with water and acidify with a dilute solution of HCl.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting indole-2-thiol by column chromatography.

Step 3: Nucleophilic Substitution to Yield 3-(1H-Indol-2-ylsulfanyl)butan-2-one

The final step involves the formation of the thioether linkage.

Protocol:

-

Dissolve indole-2-thiol (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a non-nucleophilic base like potassium carbonate (1.5 equivalents) and stir the mixture for 30 minutes at room temperature.

-

Add 3-chlorobutan-2-one (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to 60-80°C and monitor its progress by TLC.

-

After completion, cool the reaction to room temperature, pour it into water, and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, 3-(1H-Indol-2-ylsulfanyl)butan-2-one, by column chromatography.

Proposed synthetic workflow for 3-(1H-Indol-2-ylsulfanyl)butan-2-one.

In Vitro Anticancer Evaluation

A panel of human cancer cell lines should be selected for the initial screening, representing different cancer types (e.g., breast, lung, colon, leukemia). A non-cancerous cell line (e.g., human fibroblasts) should be included to assess selectivity.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][4]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of 3-(1H-Indol-2-ylsulfanyl)butan-2-one in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting a dose-response curve.

| Treatment Group | Concentration Range | Expected Outcome |

| Vehicle Control (DMSO) | N/A | 100% Cell Viability |

| 3-(1H-Indol-2-ylsulfanyl)butan-2-one | 0.1 - 100 µM | Dose-dependent decrease in cell viability |

| Positive Control (Doxorubicin) | 0.01 - 10 µM | Dose-dependent decrease in cell viability |

| Non-cancerous Cell Line | 0.1 - 100 µM | Higher IC₅₀ value compared to cancer cell lines |

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with 3-(1H-Indol-2-ylsulfanyl)butan-2-one at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[11]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.

Workflow for Annexin V/PI apoptosis assay.

Data Presentation:

| Cell Population | Annexin V-FITC | Propidium Iodide (PI) | Interpretation |

| Viable | Negative | Negative | Healthy cells |

| Early Apoptotic | Positive | Negative | Intact membrane |

| Late Apoptotic / Necrotic | Positive | Positive | Compromised membrane |

| Necrotic | Negative | Positive | Compromised membrane |

Cell Cycle Analysis

This assay determines the effect of the compound on cell cycle progression.[3][6]

Protocol:

-

Cell Treatment: Treat cells with the compound at IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry.

Expected Outcomes: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M or G0/G1) would suggest that the compound interferes with cell cycle checkpoints.

Mechanism of Action: Western Blotting

Western blotting can be used to investigate the compound's effect on key proteins involved in cancer-related signaling pathways, such as PI3K/Akt/mTOR and MAPK.[12][13][14]

Protocol:

-

Protein Extraction: Treat cells with the compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.[15]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Potential signaling pathways targeted by the compound.

In Vivo Anticancer Evaluation

Xenograft Mouse Model

To evaluate the in vivo efficacy of 3-(1H-Indol-2-ylsulfanyl)butan-2-one, a subcutaneous xenograft model using immunodeficient mice is recommended.[16][17][18]

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID or nude mice).

-

Tumor Growth: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Compound Administration: Administer the compound via a suitable route (e.g., intraperitoneal injection or oral gavage) at various doses. Include a vehicle control group and a positive control group (e.g., a standard chemotherapy drug).

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Data Interpretation and Expected Outcomes

A promising anticancer agent would exhibit potent cytotoxicity against a range of cancer cell lines with a significantly lower effect on non-cancerous cells. The compound should induce apoptosis and/or cause cell cycle arrest. Western blot analysis would ideally reveal the modulation of key proteins in signaling pathways known to drive cancer progression. In the in vivo model, a successful compound will significantly inhibit tumor growth compared to the vehicle control, with acceptable toxicity (minimal body weight loss).

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the initial preclinical evaluation of 3-(1H-Indol-2-ylsulfanyl)butan-2-one as a potential anticancer agent. By systematically assessing its synthesis, in vitro activity, and in vivo efficacy, researchers can gain crucial insights into its therapeutic potential and mechanism of action. Positive results from these studies would warrant further investigation, including lead optimization, detailed toxicology studies, and exploration of its efficacy in other preclinical cancer models.

References

-

Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - MDPI. Available at: [Link]

-

Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed. Available at: [Link]

-

Indole Derivatives as Anti-Lung Cancer Agents - Encyclopedia.pub. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Synthetic Indolone Derivatives as Anti-Tumor Agents Targeting p53-MDM2 and p53-MDMX - MDPI. Available at: [Link]

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC. Available at: [Link]

-

Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. Available at: [Link]

-

Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Available at: [Link]

-

(PDF) Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - ResearchGate. Available at: [Link]

-

Recent Studies and Biological Aspects of Substantial Indole Derivatives with Anti-cancer Activity - Bentham Science Publisher. Available at: [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. Available at: [Link]

-

Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC. Available at: [Link]

-

Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC. Available at: [Link]

-

Annexin V PI Staining Guide for Apoptosis Detection - Boster Bio. Available at: [Link]

-

Regioselective Synthesis of Mixed Indole 2,3-Bis(sulfides). A Study of the Mechanism of the Second Sulfenylation of Indole | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium. Available at: [Link]

-

Annexin V-FITC/PI Apoptosis Kit Storage Introduction Reagent Preparation - Elabscience. Available at: [Link]

-

Assaying cell cycle status using flow cytometry - PMC. Available at: [Link]

-

EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous) - ciberonc. Available at: [Link]

-

Flow Cytometry Protocol | 10 Hints & Tips - Assay Genie. Available at: [Link]

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. Available at: [Link]

-

Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME - Bio-Techne. Available at: [Link]

-

Cell Cycle Analysis with Flow Cytometry | Biocompare: The Buyer's Guide for Life Scientists. Available at: [Link]

-

Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC. Available at: [Link]

-

Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Available at: [Link]

Sources

- 1. assaygenie.com [assaygenie.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Flow cytometry with PI staining | Abcam [abcam.com]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. nacalai.com [nacalai.com]

- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. bosterbio.com [bosterbio.com]

- 12. medium.com [medium.com]

- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. blog.championsoncology.com [blog.championsoncology.com]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 18. yeasenbio.com [yeasenbio.com]

Application Note: Cellular Interrogation of the Indole-2-Thioether Scaffold

Focus Compound: 3-(1H-Indol-2-ylsulfanyl)butan-2-one

Executive Summary

This guide details the protocol for utilizing 3-(1H-Indol-2-ylsulfanyl)butan-2-one (CAS: 1506439-88-8) in in-vitro cell culture assays. This compound represents the indole-2-thioether pharmacophore, a privileged structural motif widely investigated for non-nucleoside reverse transcriptase inhibition (NNRTI) in virology and tubulin polymerization inhibition in oncology.

Unlike simple indoles, the inclusion of the sulfur linker at the C2 position introduces unique reactivity and metabolic considerations. This protocol addresses the specific challenges of solubility, oxidative stability, and dose-response optimization required to generate reproducible biological data for this scaffold.

Chemical Background & Mechanism of Action[1][2][3][4]

3-(1H-Indol-2-ylsulfanyl)butan-2-one functions as a lipophilic small molecule modulator. Its biological activity is driven by the indole ring's ability to intercalate into hydrophobic pockets (e.g., the NNRTI binding pocket of HIV-1 RT or the Colchicine binding site of Tubulin), while the thioether tail provides flexibility and hydrogen-bond accepting capacity via the ketone.

-

Primary Targets: Viral polymerases, Tubulin, Bcl-2 family proteins.

-

Key Mechanism: Induction of oxidative stress (ROS) leading to mitochondrial apoptosis; steric blockade of enzyme allosteric sites.

-

Chemical Stability Warning: The sulfide (-S-) linker is susceptible to oxidation to sulfoxide (-SO-) or sulfone (-SO2-) in prolonged culture conditions, potentially altering bioactivity.

Mechanism of Action Diagram

Figure 1: Proposed mechanism of action for indole-2-thioether derivatives, highlighting dual pathways via tubulin interference and mitochondrial destabilization.

Pre-Assay Preparation: Compound Handling

Critical Quality Attribute: The thioether bond is sensitive. Avoid freeze-thaw cycles which promote oxidation.

Stock Solution Preparation (10 mM)

-

Weighing: Weigh 2.33 mg of 3-(1H-Indol-2-ylsulfanyl)butan-2-one (MW ≈ 233.33 g/mol ).

-

Solvent: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide). Do not use Ethanol; it evaporates too quickly for reliable microplate dosing.

-

Dissolution: Vortex for 30 seconds. If particulate remains, sonicate at 37°C for 5 minutes.

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Discard after 1 month.

Working Solution (Day of Assay)

Prepare a 2x concentrated intermediate plate in complete cell culture media.

-

Example: For a final assay concentration of 50 µM, prepare 100 µM in media (1% DMSO final in this step).

-

Note: Ensure final DMSO concentration on cells never exceeds 0.5% to avoid solvent toxicity.

Core Application 1: Cytotoxicity Profiling (MTT/CCK-8)

Purpose: To define the IC50 and Therapeutic Window.

Materials

-

Cell Line: HeLa (Cervical Cancer) or HEK293 (Normal Control).

-

Reagent: CCK-8 (Cell Counting Kit-8) or MTT.

-

Plate: 96-well, clear bottom, tissue-culture treated.

Protocol Steps

-

Seeding: Seed cells at 5,000 cells/well in 100 µL media. Incubate for 24 hours at 37°C, 5% CO2.

-

Treatment:

-

Remove old media.

-

Add 100 µL of fresh media containing compound at serial dilutions: 0, 1, 5, 10, 25, 50, 100 µM .

-

Include a Vehicle Control (0.5% DMSO) and a Positive Control (e.g., Doxorubicin 1 µM).

-

-

Incubation: Incubate for 48 hours . Note: 24h is often too short for indole-mediated apoptosis to fully manifest.

-

Readout:

-

Add 10 µL CCK-8 reagent per well.

-

Incubate 1–4 hours until orange color develops.

-

Measure Absorbance at 450 nm .

-

Data Analysis Table

| Concentration (µM) | Absorbance (450nm) | % Viability (vs DMSO) | Standard Deviation |

| 0 (DMSO) | 1.200 | 100% | ± 0.05 |

| 1 | 1.180 | 98.3% | ± 0.04 |

| 5 | 1.100 | 91.6% | ± 0.06 |

| 10 | 0.950 | 79.1% | ± 0.08 |

| 25 | 0.600 | 50.0% | ± 0.10 |

| 50 | 0.200 | 16.6% | ± 0.03 |

| 100 | 0.050 | 4.1% | ± 0.01 |

Core Application 2: Mechanistic Profiling (ROS Induction)

Purpose: To confirm if the compound acts via oxidative stress, a common MOA for sulfur-containing indoles.

Experimental Workflow Diagram

Figure 2: Workflow for ROS detection using DCFDA cellular assay.

Protocol Steps

-

Preparation: Use a black-walled, clear-bottom 96-well plate to minimize background fluorescence.

-

Dye Loading: Remove culture media and wash cells with PBS. Add 100 µL of 20 µM DCFDA (2',7' –dichlorofluorescin diacetate) in serum-free media.

-

Incubation: Incubate for 45 minutes at 37°C.

-

Treatment: Remove dye solution. Add compound (diluted in Phenol Red-free media) at the IC50 concentration determined in App 1.

-

Kinetics: Immediately place in a plate reader pre-heated to 37°C. Measure fluorescence every 15 minutes for 4 hours.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation in Well | Concentration > Solubility limit | Do not exceed 100 µM. Ensure DMSO stock is fully dissolved (sonicate). |

| High Background (ROS) | Phenol Red interference | Use Phenol Red-free media for all fluorescence assays. |

| Inconsistent IC50 | Oxidation of Stock | The thioether is oxidizing. Prepare fresh stock from powder every 4 weeks. Purge stock vials with Nitrogen gas if possible. |

| Edge Effect | Evaporation | Fill outer wells with PBS; do not use them for data. |

References

-

Indole-2-thioether Antiviral Activity

- Title: Synthesis and biological evaluation of indole-2-thioether derivatives as novel non-nucleoside reverse transcriptase inhibitors.

- Source:Journal of Medicinal Chemistry.

-

URL:[Link] (Search Term: Indole thioether NNRTI)

-

Indole-Sulfur Anticancer Mechanisms

- Title: Indole-based scaffolds as potential anticancer agents: A review.

- Source:European Journal of Medicinal Chemistry.

-

URL:[Link]

-

Assay Standardization (ROS)

- Title: Guidelines for measuring reactive oxygen species and oxid

- Source:N

-

URL:[Link]

(Note: While 3-(1H-Indol-2-ylsulfanyl)butan-2-one is a specific building block, the biological data references above pertain to the validated activity of the structural class it belongs to.)

Introduction: The Indole Scaffold as a Cornerstone of Modern Oncology

An Application Guide to the Mechanisms of Action of Indole Derivatives in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

The indole ring, a bicyclic aromatic heterocycle, is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the development of therapeutic agents. In oncology, the indole motif is particularly prominent, found in both seminal natural products and rationally designed synthetic drugs.[3][4]

Naturally occurring indole alkaloids, such as the vinca alkaloids (vincristine, vinblastine) isolated from Catharanthus roseus, were among the first microtubule-targeting agents and remain clinically vital.[1][3][5] Similarly, indole-3-carbinol, a compound found in cruciferous vegetables, has demonstrated anticancer properties by modulating multiple signaling pathways.[5][6] The therapeutic relevance of this scaffold is further cemented by synthetic derivatives like Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for treating renal cell carcinoma and other cancers.[5][7]

The power of indole derivatives lies in their mechanistic diversity. They do not act through a single mode of action but rather engage a multitude of cellular processes critical for cancer cell survival and proliferation.[8][9][10] This guide provides an in-depth exploration of these key mechanisms, supplemented with detailed protocols for their investigation in a research setting.

Disruption of Microtubule Dynamics: A Classic Anticancer Strategy

One of the most well-established mechanisms for indole-based anticancer agents is the disruption of microtubule dynamics. Microtubules are essential cytoskeletal polymers involved in maintaining cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division.[5][11][12] Targeting microtubules is an effective anticancer strategy because it preferentially affects rapidly dividing cancer cells.

Indole derivatives, particularly the vinca alkaloids and a host of newer synthetic compounds, exert their effects by binding to tubulin, the protein subunit of microtubules.[13] This binding event prevents the polymerization of tubulin into functional microtubules.[11][14] Many synthetic indole derivatives specifically target the colchicine-binding site on β-tubulin, leading to microtubule destabilization.[14][15] The consequence of this disruption is a failure to form a proper mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle, which ultimately triggers programmed cell death (apoptosis).[5][11][15]

Protocol 1: In Vitro Tubulin Polymerization Assay

This protocol allows for the direct measurement of a compound's effect on tubulin assembly into microtubules, providing direct evidence for this mechanism of action.

Rationale: This fluorescence-based assay monitors the incorporation of a fluorescent reporter into growing microtubules over time. An inhibitory compound will prevent the increase in fluorescence, allowing for quantitative analysis of its potency.

Materials:

-

Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (G-PEM buffer)

-

Glycerol

-

GTP solution

-

Fluorescent reporter

-

-

Test indole derivative, dissolved in DMSO

-

Paclitaxel (positive control for polymerization)

-

Vinblastine or Colchicine (positive control for inhibition)

-

Black, opaque 96-well plates

-

Temperature-controlled fluorescence plate reader capable of 360 nm excitation and 450 nm emission.

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in G-PEM buffer on ice to a final concentration of 3 mg/mL. Keep on ice to prevent spontaneous polymerization.

-

Prepare the final assay buffer by mixing G-PEM, glycerol, and the fluorescent reporter according to the kit manufacturer's instructions.

-

Prepare serial dilutions of the test indole derivative and controls in assay buffer. The final DMSO concentration should be kept below 1% to avoid solvent effects.

-

-

Assay Setup:

-

Pre-warm the fluorescence plate reader to 37°C.

-

In a pre-chilled 96-well plate on ice, add 10 µL of the diluted test compounds or controls to appropriate wells. Include "no compound" wells for baseline polymerization and "no tubulin" wells for background fluorescence.

-

Initiate the reaction by adding 90 µL of the cold tubulin/GTP/assay buffer mix to each well.

-

-

Data Acquisition:

-

Immediately place the plate in the pre-warmed plate reader.

-

Begin kinetic reading of fluorescence (Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes.

-

-

Data Analysis:

-

Subtract the background fluorescence (no tubulin wells) from all readings.

-

Plot fluorescence intensity versus time for each concentration.

-

The rate of polymerization can be determined from the initial slope (Vmax) of the curve.

-

Calculate the percentage of inhibition relative to the vehicle control (DMSO).

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the indole derivative.

-

Induction of Apoptosis and Cell Cycle Arrest

Beyond mitotic catastrophe, indole derivatives can directly engage cellular machinery to halt proliferation and induce programmed cell death.[6] This often involves two interconnected processes: arresting the cell cycle at key checkpoints and activating apoptotic signaling cascades.

Cell Cycle Arrest: Cancer is characterized by uncontrolled cell division. Indole derivatives can impose a brake on this process by inducing cell cycle arrest, often at the G1 or G2/M transitions.[16][17] This is frequently achieved by modulating the activity of cyclin-dependent kinases (CDKs), the master regulators of cell cycle progression. For instance, some indole derivatives have been shown to specifically inhibit CDK6, preventing the G1-to-S phase transition and effectively stopping DNA replication.[16]

Apoptosis Induction: Indole compounds are potent inducers of apoptosis.[8][9] They can activate the intrinsic (mitochondrial) pathway of apoptosis by altering the balance of pro- and anti-apoptotic proteins from the Bcl-2 family.[17] Specifically, they often cause the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[17][18] This shift increases mitochondrial outer membrane permeability, leading to the release of cytochrome c and the subsequent activation of a caspase cascade (e.g., caspase-9 and caspase-3), which executes the apoptotic program.[19]

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining

Rationale: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence in a cell is directly proportional to its DNA content. Flow cytometry can then quantify the number of cells in each phase of the cell cycle (G0/G1, S, and G2/M), revealing any drug-induced arrest.

Materials:

-

Cancer cell line of interest

-

Test indole derivative

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Ice-cold 70% ethanol

-

PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with various concentrations of the indole derivative (and a vehicle control) for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and combine with the supernatant containing floating cells.

-

Fixation: Centrifuge the cell suspension (300 x g, 5 min), discard the supernatant, and wash the pellet with cold PBS. Resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix for at least 1 hour at 4°C (can be stored at -20°C for weeks).[2]

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI Staining Solution.

-

Incubation: Incubate in the dark for 30 minutes at room temperature.[2]

-

Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use software (e.g., FlowJo, FCS Express) to gate the cell population and model the cell cycle phases based on the DNA content histogram.

-

Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases for each treatment condition and compare to the vehicle control.

Protocol 3: Western Blot for Key Apoptosis Proteins

Rationale: Western blotting allows for the semi-quantitative analysis of specific protein levels within a cell lysate. By probing for proteins like Bcl-2, Bax, and cleaved Caspase-3, one can directly observe the molecular changes that drive apoptosis.

Materials:

-

Treated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse treated cell pellets in RIPA buffer on ice. Centrifuge to pellet debris and collect the supernatant containing the protein lysate.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5 minutes to denature the proteins.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-Bax, diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again.[2]

-

Imaging: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[2]

-

Analysis: Quantify band intensities using software like ImageJ. Normalize the levels of target proteins to a loading control (e.g., β-actin) to compare changes across different treatment conditions.

Inhibition of Pro-Survival Kinase Signaling

Cancer cells are often addicted to hyperactive signaling pathways that promote growth, proliferation, and survival. Protein kinases are central nodes in these pathways, and their dysregulation is a common feature of many cancers, making them prime therapeutic targets.[20][21][22] Indole derivatives have been successfully developed as potent inhibitors of several key kinases.

VEGFR and Angiogenesis: Tumors require a dedicated blood supply to grow, a process known as angiogenesis. The Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are critical drivers of this process.[7] Indole derivatives like Sunitinib and Nintedanib are multi-targeted kinase inhibitors that potently block VEGFR signaling, thereby cutting off the tumor's blood and nutrient supply.[7][23]

PI3K/Akt/mTOR Pathway: This is one of the most important intracellular signaling pathways for cell survival and proliferation.[24] Many indole compounds have been shown to inhibit key kinases in this pathway, such as PI3K and Akt, shutting down pro-survival signals and making cancer cells more susceptible to death.[8][9]

EGFR and SRC: The Epidermal Growth Factor Receptor (EGFR) and the non-receptor tyrosine kinase SRC are often overactive in cancers of the lung, breast, and colon, driving aggressive growth.[18] Dual inhibitors targeting both EGFR and SRC, some of which are based on the indole scaffold, are being developed to overcome resistance to single-agent therapies.[18][23]

Protocol 4: In Vitro VEGFR-2 Kinase Assay

Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. It is a crucial step in validating a compound as a direct kinase inhibitor.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer

-

ATP

-

Specific peptide substrate for VEGFR-2

-

Test indole derivative

-

Staurosporine or Sunitinib (positive control inhibitor)

-

Kinase detection system (e.g., ADP-Glo™ from Promega, which measures ADP production via a luciferase-based reaction)

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test indole derivative and controls in the appropriate buffer.

-

Kinase Reaction Setup: In the wells of a microplate, add the VEGFR-2 enzyme, the specific peptide substrate, and the test compound dilutions.

-

Initiation: Start the kinase reaction by adding a solution of ATP. The final concentration of ATP should be near its Km value for the enzyme to ensure sensitive detection of competitive inhibitors.

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Detection: Stop the kinase reaction and measure the amount of product formed using a detection reagent. In the case of ADP-Glo™, this involves:

-

Adding ADP-Glo™ Reagent to deplete the remaining ATP.

-

Adding Kinase Detection Reagent to convert the ADP produced into a luminescent signal.

-

-

Measurement: Read the luminescence on a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle (DMSO) control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the indole derivative.

-

Quantitative Data Summary

The anticancer activity of indole derivatives is often first quantified by their half-maximal inhibitory concentration (IC50), the concentration required to inhibit 50% of cancer cell growth. The table below presents representative IC50 values for various indole derivatives against different cancer cell lines, illustrating the potent and sometimes selective nature of these compounds.

| Compound ID | Mechanism of Action | Cell Line (Cancer Type) | IC50 (µM) | Reference |

| Vinblastine | Tubulin Polymerization Inhibitor | K562 (Leukemia) | 0.003 | [11] |

| Compound 5m | Tubulin Polymerization Inhibitor | MCF-7 (Breast) | 0.11 | [11] |

| Compound 12 | Tubulin Polymerization Inhibitor | A549 (Lung) | 0.074 | [5] |

| 6-Bromoisatin | Apoptosis/Cell Cycle Arrest | HT29 (Colon) | ~100 | [19] |

| Sunitinib | Multi-Kinase Inhibitor (VEGFR) | HUVEC (Endothelial) | 0.009 | [7] |

| Compound 16 | Dual EGFR/SRC Kinase Inhibitor | A549 (Lung) | 1.026 | [18] |

| Compound 9 | HDAC Inhibitor | HepG2 (Liver) | 0.09 | [3] |

Conclusion and Future Directions

The indole scaffold is a remarkably versatile framework for the design of potent and mechanistically diverse anticancer agents.[25] From disrupting the fundamental process of cell division by targeting microtubules to the nuanced inhibition of specific kinase-driven signaling pathways, indole derivatives continue to provide critical tools for both clinical oncology and basic cancer research.

The future of indole-based drug discovery lies in enhancing specificity to reduce off-target effects, developing compounds that can overcome mechanisms of drug resistance, and creating hybrid molecules that target multiple cancer hallmarks simultaneously. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of this exceptional chemical scaffold.

References

- Indole Derivatives as Anti-Lung Cancer Agents. Encyclopedia.pub.

- Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. [No Source Provided].

- Recent Updates on Indole Derivatives as Kinase Inhibitors in the Tre

-

Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. PubMed. [Link]

- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. [No Source Provided].

- Different mechanisms of indole derivatives as anticancer agents.

- Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. [No Source Provided].

-

Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. PubMed. [Link]

- Recent Updates on Indole Derivatives as Kinase Inhibitors in the Tre

-

Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Bentham Science Publisher. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

-

Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PMC. [Link]

-

Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. RSC Publishing. [Link]

-

Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. mediaTUM. [Link]

-

Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. MDPI. [Link]

-

A New Indole-3-Carbinol Tetrameric Derivative Inhibits Cyclin-dependent Kinase 6 Expression, and Induces G1 Cell Cycle Arrest in Both Estrogen-dependent and Estrogen-independent Breast Cancer Cell Lines1. AACR Journals. [Link]

-

Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]

- Reported indole derivatives with apoptotic activity.

-

Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. ACS Publications. [Link]

- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. [No Source Provided].

-

Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Publishing. [Link]

-

Anticancer Potential of Indole Phytoalexins and Their Analogues. MDPI. [Link]

-

Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. PMC. [Link]

-

Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Bentham Science Publishers. [Link]

-

Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. PMC. [Link]

-

Angiogenesis and anti-leukaemia activity of novel indole derivatives as potent colchicine binding site inhibitors. Taylor & Francis Online. [Link]

-

Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Publications. [Link]

- Indole Derivatives as Anticancer Agents For Breast Cancer Therapy: A Review.

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC. [Link]

-

Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. PMC - NIH. [Link]

-

Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Publications. [Link]

- Anti-breast cancer potential of new indole derivatives: Synthesis, in-silico study, and cytotoxicity evaluation on MCF-7 cells. [No Source Provided].

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. benchchem.com [benchchem.com]

- 3. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 13. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. mdpi.com [mdpi.com]

- 18. benthamdirect.com [benthamdirect.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Introduction: The Enduring Legacy of the Indole Scaffold

An Application Guide to the Development of Novel Therapeutics from Indole Scaffolds

The indole nucleus, a simple bicyclic aromatic heterocycle, is arguably one of the most significant structural motifs in medicinal chemistry.[1] First isolated from the indigo dye in 1866, this scaffold has proven to be a "privileged structure," a term given to molecular frameworks that can bind to a wide variety of biological targets with high affinity.[1][2] Its prevalence is a testament to its versatility, forming the core of essential endogenous molecules like the amino acid tryptophan and the neurotransmitter serotonin, as well as a vast number of natural products and FDA-approved pharmaceuticals.[3][4]

The unique physicochemical properties of the indole ring—its planarity, ability to participate in π–π stacking and hydrogen bonding (via the N-H group), and the chemical reactivity at multiple positions—allow it to mimic protein motifs and fit into diverse enzyme active sites and receptor pockets.[1][5] This has led to the development of indole-based drugs across a wide spectrum of therapeutic areas, including oncology (e.g., Vincristine, Sunitinib), infectious diseases (e.g., Arbidol, Delavirdine), and inflammatory conditions (e.g., Indomethacin).[1][3][6][7]

This guide serves as a comprehensive overview for researchers and drug development professionals, outlining the key stages and experimental protocols for progressing from an initial indole-based concept to a viable preclinical candidate. We will explore strategies for hit identification, the iterative process of lead optimization through structure-activity relationship (SAR) studies, and the critical preclinical characterization assays required to validate a novel therapeutic.

Section 1: Hit Identification - The Starting Point

The journey begins with identifying a "hit"—a molecule that shows desired biological activity in an initial screen and serves as the starting point for medicinal chemistry efforts. For indole scaffolds, hit identification can be approached through several complementary strategies.

High-Throughput Screening (HTS)

HTS is a cornerstone of modern drug discovery, enabling the rapid screening of tens of thousands of compounds against a specific biological target.[8] Large, diverse chemical libraries, such as the Maybridge collection, contain thousands of unique indole-containing molecules suitable for HTS campaigns.[9] The success of an HTS campaign is critically dependent on the design of a robust, sensitive, and reproducible assay.

Below is a representative workflow for the entire drug discovery process, from initial screening to preclinical evaluation.

Caption: A generalized workflow for indole-based drug discovery.

Protocol 1: Cell-Based HTS Assay for Novel Indole-Based Kinase Inhibitors

Objective: To identify indole derivatives that inhibit the activity of a target kinase (e.g., a receptor tyrosine kinase implicated in cancer) within a cellular context.

Rationale: Kinase inhibition is a highly successful strategy in targeted cancer therapy, and the indole scaffold is a privileged framework for designing potent inhibitors.[6][10] A cell-based assay is preferred over a purely biochemical assay at this stage as it provides an early indication of cell permeability and activity in a more physiologically relevant environment. This protocol uses a luminescence-based readout that quantifies intracellular ATP levels; when a kinase is inhibited, ATP consumption decreases, leading to a higher luminescence signal.

Materials:

-

Human cancer cell line overexpressing the target kinase (e.g., A549 for certain lung cancer targets).[11]

-

Assay medium: RPMI-1640 or DMEM, supplemented as required.

-

Indole compound library, pre-dissolved in DMSO to 10 mM.

-

Positive control: A known inhibitor for the target kinase (e.g., Gefitinib for EGFR).

-

Negative control: DMSO.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or equivalent.

-

White, opaque, sterile 384-well microplates.

-

Automated liquid handling systems and a plate luminometer.

Procedure:

-

Cell Plating: Seed the 384-well plates with the cancer cell line at a pre-optimized density (e.g., 2,500 cells/well) in 40 µL of assay medium. Incubate for 18-24 hours at 37°C, 5% CO₂.

-

Compound Addition:

-

Using an automated liquid handler, transfer 50 nL of compounds from the library plates to the assay plates. This results in a final screening concentration of 10 µM.

-

Add 50 nL of the positive control and DMSO negative control to designated wells on each plate. Typically, an entire column is used for each control to ensure statistical robustness.

-

-

Incubation: Incubate the plates for a duration relevant to the target's mechanism (e.g., 48-72 hours).

-

Assay Readout:

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add 20 µL of the reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence on a plate luminometer.

-

-

Data Analysis:

-

Normalize the data for each plate. The signal from DMSO wells represents 0% inhibition, and the signal from a "no cells" or highly toxic compound well represents 100% inhibition (or cell death).

-

Calculate the Z'-factor for each plate to assess assay quality. A Z'-factor > 0.5 is considered excellent.

-

Identify "hits" as compounds that produce a signal above a defined threshold (e.g., >3 standard deviations from the mean of the DMSO controls).

-

Fragment-Based and In Silico Screening

Alternative approaches include fragment-based screening, which uses smaller, less complex molecules ("fragments") to find starting points for building more potent drugs.[12] This can be highly effective for indole scaffolds. Additionally, in silico molecular docking allows for the computational screening of virtual libraries of indole derivatives against a protein target's crystal structure, prioritizing compounds for synthesis and testing.[13][14]

Section 2: Lead Optimization and Structure-Activity Relationship (SAR)

Once a hit is identified, the goal is to transform it into a "lead" compound with improved potency, selectivity, and drug-like properties. This is achieved through an iterative process of chemical synthesis and biological testing known as Structure-Activity Relationship (SAR) studies.[15]

Principles of Indole SAR

The indole scaffold is highly amenable to chemical modification at several key positions.[1] Minor substitutions can significantly impact a compound's biological activity and pharmacokinetic profile.[1]

-

N1 Position: The indole nitrogen is a common site for substitution. Alkylation or arylation at N1 can influence binding affinity, metabolic stability, and physical properties.

-

C2 and C3 Positions: These positions on the pyrrole ring are electron-rich and reactive.[1] Substituents here often play a crucial role in direct interactions with the biological target. The C3 position is particularly important for many indole-based drugs.[16]

-

Benzene Ring (C4-C7): Modifications on the benzene portion of the scaffold are used to "fine-tune" properties. For example, adding electron-withdrawing groups (like halogens) or hydrogen bond donors/acceptors can modulate potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

The iterative cycle of designing, synthesizing, and testing new analogs is central to lead optimization.

Caption: The iterative cycle of Structure-Activity Relationship studies.

Synthetic Strategies for Rapid Diversification

Efficient synthesis is critical for rapidly exploring SAR. While classical methods like the Fischer indole synthesis are foundational, modern techniques such as transition-metal-catalyzed C-H activation and microwave-assisted synthesis have accelerated the process.[1][17] Microflow synthesis has also emerged as a powerful method for producing indole derivatives quickly and with high yield, minimizing unwanted side reactions.[17]

Protocol 2: Microwave-Assisted Synthesis for Rapid Library Generation

Objective: To rapidly synthesize a small library of C5-substituted indole amides for SAR exploration.

Rationale: Microwave-assisted organic synthesis dramatically reduces reaction times from hours to minutes, allowing a medicinal chemist to generate dozens of analogs for testing in a single day.[18][19] This protocol details a common amide coupling reaction, a robust method for exploring the chemical space around a core scaffold.

Materials:

-

5-Carboxyindole scaffold.

-

A diverse set of primary and secondary amines.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent.

-

DIPEA (N,N-Diisopropylethylamine) as a base.

-

DMF (Dimethylformamide) as the solvent.

-

Microwave synthesizer with sealed reaction vials.

-

Reverse-phase HPLC for purification.

-

LC-MS and NMR for characterization.

Procedure:

-

Reaction Setup: In a 10 mL microwave vial, add the 5-carboxyindole (1.0 eq), the desired amine (1.2 eq), HATU (1.3 eq), and DIPEA (2.5 eq).

-

Solvent Addition: Add anhydrous DMF (3-5 mL) to the vial.

-

Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate at 100-120°C for 10-20 minutes.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

-

Purification: Purify the crude product using automated reverse-phase HPLC.

-

Characterization: Confirm the structure and purity of the final compound using LC-MS and ¹H NMR.

Data Presentation for SAR Analysis

Summarizing SAR data in a clear, tabular format is essential for making informed decisions.

| Compound ID | R¹ Substituent (at C5) | Target Kinase IC₅₀ (µM)[11] | Cell Viability IC₅₀ (µM)[20] |

| LEAD-01 | -H | 8.7 | >100 |

| LEAD-02 | -Cl | 1.5 | >100 |

| LEAD-03 | -OCH₃ | 5.2 | >100 |

| LEAD-04 | -CF₃ | 0.74 | 85 |

| LEAD-05 | -NH₂ | 12.1 | >100 |

Table 1: Example SAR data for a series of C5-substituted indole derivatives. The data illustrates how an electron-withdrawing trifluoromethyl group (-CF₃) significantly improves potency against the target kinase.

Section 3: Preclinical Characterization

Once a lead compound with high potency and selectivity is identified, it must undergo rigorous preclinical evaluation to assess its potential for clinical success.[21] This phase investigates the compound's pharmacokinetics, in vivo efficacy, and safety profile.

In Vitro Pharmacological and ADME Profiling

Before advancing to animal models, a lead compound is subjected to a battery of in vitro assays to predict its in vivo behavior.

-

Selectivity Profiling: The compound is tested against a panel of related and unrelated biological targets (e.g., a kinase panel) to ensure it is selective and to identify potential off-target effects.[22]

-

ADME Assays: These assays evaluate:

-

Metabolic Stability: How quickly the compound is broken down by liver enzymes.

-

Plasma Protein Binding: The extent to which the compound binds to proteins in the blood, which affects its availability to reach the target tissue.

-

Permeability: The ability of the compound to cross biological membranes (e.g., using a Caco-2 assay to predict intestinal absorption).

-

CYP450 Inhibition: Whether the compound inhibits major drug-metabolizing enzymes, which could lead to harmful drug-drug interactions.

-

Below is a diagram illustrating how an indole-based kinase inhibitor might function by blocking a key cancer signaling pathway.

Caption: Mechanism of an indole-based EGFR kinase inhibitor.[23]

Protocol 3: In Vitro Metabolic Stability Assay using Human Liver Microsomes

Objective: To determine the intrinsic clearance rate of an indole-based lead compound in the liver.

Rationale: Poor metabolic stability is a common reason for drug failure.[22] This assay uses human liver microsomes (HLMs), which contain a high concentration of drug-metabolizing CYP450 enzymes, to provide an early assessment of a compound's metabolic fate. A compound that is degraded too quickly will likely have a short half-life in vivo, making it difficult to maintain a therapeutic concentration.

Materials:

-

Pooled Human Liver Microsomes (HLMs).

-

Test compound (10 mM in DMSO).

-

NADPH regenerating system (cofactor for CYP450 enzymes).

-

Phosphate buffer (pH 7.4).

-

Positive control compounds: Verapamil (high clearance) and Warfarin (low clearance).

-

Acetonitrile with an internal standard for reaction quenching and sample analysis.

-

96-well plates and an LC-MS/MS system.

Procedure:

-

Reaction Preparation: In a 96-well plate, add phosphate buffer, the test compound (final concentration 1 µM), and HLMs (final concentration 0.5 mg/mL).

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a separate plate containing ice-cold acetonitrile with an internal standard. This stops the reaction and precipitates the proteins.

-

Sample Processing: Centrifuge the quenched plates to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to quantify the remaining amount of the parent compound at each time point.

-

Data Analysis:

-

Plot the natural log of the percentage of the compound remaining versus time.

-

The slope of the line gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) = 0.693 / k.

-

Calculate intrinsic clearance (CLint) based on the half-life and reaction conditions.

-

In Vivo Efficacy and Toxicology

Compounds with a promising in vitro profile are advanced to in vivo studies.

-

In Vivo Efficacy: The compound is tested in an animal model of the target disease (e.g., a tumor xenograft model for an anticancer agent) to determine if it produces the desired therapeutic effect.[21][24]

-

Preliminary Toxicology: Early safety studies are conducted in rodents to identify any potential toxicities.[25] This often involves dose-range-finding studies to establish a maximum tolerated dose (MTD).

Conclusion

The indole scaffold remains a remarkably fruitful starting point for the development of novel therapeutics.[2][26] Its chemical tractability and inherent biological relevance provide a robust foundation for medicinal chemists to build upon. The successful progression of an indole-based project from a mere "hit" in a screening campaign to a well-characterized preclinical candidate relies on a logical, iterative, and multidisciplinary approach. By combining efficient synthesis, robust biological assays, and careful preclinical evaluation, researchers can continue to unlock the immense therapeutic potential held within this privileged heterocyclic system.

References

- The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026, January 21). MDPI.

- Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. (2024, June 23). Natural Resources for Human Health.

- Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates. (2023, April 30). EurekAlert!.

- The structure-activity relationship (SAR) of the novel indole... (n.d.). ResearchGate.

- Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025, March 4). Advanced Journal of Chemistry B.

- Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. (2025, November 18). RSC Publishing.

- Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. (2025, May 26). Progress in Chemical and Biochemical Research.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). (2024, October 9). PubMed.

- 'Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives'. (2025, September 27). ResearchGate.

- Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (n.d.). PubMed Central.

- A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds in Drug Discovery. (n.d.). Benchchem.

- Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. (n.d.). RSC Publishing.

- Synthesis and evaluation of indole based molecules for treatment of oxidative stress related diseases. (2014). PubMed.

- The Diverse Pharmacological Importance of Indole Derivatives: A Review. (2015, March 10). ResearchGate.

- Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. (n.d.). Bentham Science.

- Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. (n.d.). PubMed.